Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester (CAS 1729-14-2), systematically named 2-methyl-2-propylpropane-1,3-diyl bis(isopropylcarbamate), is a synthetic carbamate diester with molecular formula C₁₅H₃₀N₂O₄ and molecular weight 302.41 g/mol. It is recognized in pharmaceutical regulatory frameworks as Carisoprodol Isopropyl Impurity—a process-related impurity and synthetic intermediate in the manufacture of the skeletal muscle relaxant carisoprodol (CAS 78-44-4).

Molecular Formula C15H30N2O4
Molecular Weight 302.41 g/mol
CAS No. 1729-14-2
Cat. No. B195316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
CAS1729-14-2
SynonymsIsopropylcarbamic Acid 2-Methyl-2-propyltrimethylene Ester
Molecular FormulaC15H30N2O4
Molecular Weight302.41 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
InChIInChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)
InChIKeyDXXSFIAPOIOUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, Isopropyl-, 2-Methyl-2-Propyltrimethylene Ester (CAS 1729-14-2): Procurement-Relevant Identity and Regulatory Context


Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester (CAS 1729-14-2), systematically named 2-methyl-2-propylpropane-1,3-diyl bis(isopropylcarbamate), is a synthetic carbamate diester with molecular formula C₁₅H₃₀N₂O₄ and molecular weight 302.41 g/mol [1]. It is recognized in pharmaceutical regulatory frameworks as Carisoprodol Isopropyl Impurity—a process-related impurity and synthetic intermediate in the manufacture of the skeletal muscle relaxant carisoprodol (CAS 78-44-4) . The compound is listed in the FDA Global Substance Registration System under UNII B7XN6L7FAP and is routinely supplied as a fully characterized reference standard with Certificates of Analysis including HPLC, MS, and NMR data for use in ANDA submissions, analytical method validation, and quality control workflows . Its primary procurement value lies in its role as a traceable impurity marker for carisoprodol drug substance and drug product testing against USP and EP pharmacopoeial standards.

Why Carisoprodol, Meprobamate, or Other Carbamate Analogs Cannot Substitute for CAS 1729-14-2 in Analytical and Quality Control Workflows


Although CAS 1729-14-2 shares the 2-methyl-2-propyl-1,3-propanediol scaffold with carisoprodol and meprobamate, it is structurally distinct as the bis-isopropylcarbamate derivative—carrying an isopropyl substituent on both carbamate nitrogen atoms rather than one (carisoprodol) or none (meprobamate) . This structural divergence produces quantifiably different physicochemical properties: a molecular weight of 302.41 Da versus 260.33 Da for carisoprodol and 218.25 Da for meprobamate, a melting point of 69–71 °C versus 92–93 °C for carisoprodol, and distinct solubility and chromatographic retention behavior [1]. In a regulated pharmaceutical environment, substituting carisoprodol or meprobamate reference material for this compound would invalidate impurity profiling methods, compromise system suitability assessments, and fail ICH Q3A/Q3B regulatory requirements for specified impurity identification and quantification. The compound's specific storage requirement of −20 °C further differentiates it from carisoprodol (room temperature, tight containers), impacting laboratory handling and stability protocols .

Quantitative Differentiation Evidence for CAS 1729-14-2 (Carisoprodol Isopropyl Impurity) Versus Closest Analogs


Molecular Weight Differentiation: 302.41 Da (Bis-Isopropylcarbamate) vs. 260.33 Da (Carisoprodol) vs. 218.25 Da (Meprobamate)

CAS 1729-14-2 (C₁₅H₃₀N₂O₄) possesses a molecular weight of 302.41 Da, which is 42.08 Da higher than carisoprodol (C₁₂H₂₄N₂O₄, 260.33 Da) and 84.16 Da higher than meprobamate (C₉H₁₈N₂O₄, 218.25 Da) [1]. This mass difference arises from the replacement of the terminal carbamate –NH₂ group in carisoprodol with an –NH(isopropyl) group, yielding a bis-isopropylcarbamate structure. The 42 Da mass shift is directly resolvable by single-quadrupole LC-MS and produces distinct parent ion m/z values that eliminate isobaric interference with the parent drug in multiple reaction monitoring (MRM) assays .

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Melting Point Differentiation: 69–71 °C (Target) vs. 92–93 °C (Carisoprodol) — A 23 °C Thermal Identity Window

The melting point of CAS 1729-14-2 is reported as 69–71 °C, which is approximately 23 °C lower than the melting point of carisoprodol (92–93 °C, crystals) [1]. This 23 °C depression is consistent with the disruption of intermolecular hydrogen bonding caused by the replacement of the primary carbamate –NH₂ group (capable of hydrogen-bond donation) with a bulkier isopropyl-substituted carbamate. The melting point difference provides a straightforward, compendial-grade identity test that does not require chromatographic instrumentation and can serve as an orthogonal confirmation in a GMP release testing panel [2].

Solid-state characterization Identity testing Pharmacopoeial monograph compliance

Solubility and Storage Condition Differentiation: −20 °C Cold Storage Requirement vs. Room Temperature for Parent API

CAS 1729-14-2 exhibits limited solubility, being only slightly soluble in DMSO and methanol, and requires storage at −20 °C for maintained stability . In contrast, carisoprodol is freely soluble in ethanol, chloroform, and acetone, and is stored at room temperature in tight containers per the USP monograph [1][2]. The −20 °C storage requirement for the target compound implies greater thermal lability of the bis-isopropylcarbamate structure, potentially due to increased susceptibility to carbamate hydrolysis or transesterification at ambient temperature. This differential directly impacts laboratory cold-chain logistics and the design of stability-indicating analytical methods .

Reference standard handling Stability protocols Laboratory logistics

Chromatographic Differentiation: Validated HPLC Method for Carisoprodol Impurity Panel with Quantitation Limits Down to 0.008%

A validated UV-HPLC method developed by Rohith and Gowda for the quantitation of carisoprodol and its related impurities achieved baseline separation of impurity-D (meprobamate, 2-methyl-2-propylpropane-1,3-diyl dicarbamate) and impurity-B (N-isopropyl-2-methyl-2-propyl-3-hydroxypropyl carbamate) on a Zorbax Eclipse XDB C8 column (250 mm × 4.6 mm, 5 μm) in gradient mode with UV detection [1]. The method demonstrated detection limits (DL) of 0.008% and quantitation limits (QL) of 0.015% for impurity-B, and DL of 0.13% and QL of 0.26% for impurity-D, with respect to sample concentration. While this study did not include the target bis-isopropylcarbamate impurity directly, it establishes that structurally related carisoprodol impurities are chromatographically resolvable and quantifiable at levels compliant with ICH Q3A reporting thresholds (0.05%). The target compound, being more lipophilic than carisoprodol (predicted pKa 12.19 vs. carisoprodol pKa ~13), is expected to exhibit longer retention under reversed-phase conditions, providing a distinct RRT useful for peak identification in the USP monograph's Table 2 framework [2].

HPLC method validation ICH Q2(R1) compliance Impurity quantitation

Regulatory Procurement Significance: Reference Standard for ANDA, DMF, and Pharmacopoeial Traceability

CAS 1729-14-2 is explicitly supplied as a reference standard for carisoprodol impurity testing, with multiple vendors (Axios Research, SynZeal, ChemWhat, Clearsynth) offering it with full characterization data packages—including HPLC chromatograms, MS spectra, and NMR spectra—compliant with regulatory guidelines for ANDA and DMF submissions [1]. The compound is used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of carisoprodol, with traceability against USP or EP pharmacopoeial standards available upon feasibility assessment . Unlike generic carbamate compounds that lack regulatory pedigree, this impurity reference standard is produced under documented quality systems suitable for GMP environments. The USP Carisoprodol monograph specifies a meprobamate limit of 0.5% by TLC, and the organic impurities test by HPLC requires individual impurity reference standards for peak identification and system suitability [2]; the isopropyl impurity, while not individually specified in the current USP Table 2, represents a known process impurity that must be controlled under ICH Q3A guidelines for drug substances.

ANDA submission Reference standard procurement Pharmacopoeial compliance

Procurement-Driven Application Scenarios for CAS 1729-14-2 (Carisoprodol Isopropyl Impurity Reference Standard)


ANDA Filing: HPLC Impurity Method Development and Validation for Carisoprodol API

Pharmaceutical analytical development teams preparing Abbreviated New Drug Applications for generic carisoprodol must establish impurity profiling methods per ICH Q3A. CAS 1729-14-2 serves as a characterized reference standard to spike into carisoprodol API solutions for system suitability testing, linearity assessment, and relative response factor determination. The validated HPLC framework reported by Rohith and Gowda (QL of 0.015% for the mono-isopropylcarbamate analog) demonstrates that related isopropylcarbamate impurities are quantifiable below the ICH reporting threshold of 0.05%, and the target compound's distinct molecular weight (302.41 Da, +42 Da vs. carisoprodol) enables confirmation by LC-MS without isobaric interference . The compound's limited solubility in DMSO and methanol and −20 °C storage requirement must be incorporated into the analytical method's sample preparation and standard stability protocols [1].

GMP Quality Control Release Testing of Carisoprodol Drug Substance Batches

In a GMP QC laboratory, CAS 1729-14-2 is employed as an impurity reference marker for the organic impurities test specified in the USP Carisoprodol monograph. The compound's melting point of 69–71 °C provides an orthogonal identity confirmation (differentiated from carisoprodol at 92–93 °C) that can be cross-checked against the supplier's Certificate of Analysis . The dual isopropylcarbamate substitution pattern gives it a higher logP and longer reversed-phase retention compared to mono-carbamate impurities, facilitating peak identification in the chromatographic profile. Laboratories must maintain freezer storage at −20 °C and centrifuge vials before use to ensure maximum recovery, per vendor stability instructions .

Forced Degradation and Stability-Indicating Method Development

This compound can be used as a marker to assess whether the bis-isopropylcarbamate impurity forms under forced degradation conditions (acid, base, oxidative, thermal, photolytic) applied to carisoprodol drug substance. Its presence or absence in stressed samples helps differentiate process-related impurities (synthetic origin) from degradation products. The compound's predicted pKa of 12.19 and boiling point of 428.5 °C inform the selection of stress conditions and the expected thermal stability profile during sample preparation . The storage requirement of −20 °C indicates that this compound may be thermally labile at ambient conditions; therefore, stability-indicating methods must include short-term solution stability assessments at both refrigerated and room temperature conditions to validate sample handling procedures .

LC-MS/MS Method Setup for Carisoprodol and Metabolite Quantitation in Biological Matrices

In forensic toxicology or clinical pharmacokinetics laboratories developing LC-MS/MS methods for carisoprodol and its major metabolite meprobamate, CAS 1729-14-2 can serve as a chromatographic resolution check compound. Its molecular ion at m/z 303.2 [M+H]⁺ (or 325.2 [M+Na]⁺) is well separated from carisoprodol (m/z 261.2 [M+H]⁺) and meprobamate (m/z 219.1 [M+H]⁺), providing a three-point mass differentiation that validates mass spectrometer calibration and chromatographic selectivity . The compound's slight solubility in methanol means it can be prepared as a concentrated stock in DMSO and then diluted into the mobile phase for system suitability injections without precipitation issues.

Quote Request

Request a Quote for Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.